molecular formula C22H23ClN4OS B419110 N-(4-Chloro-phenyl)-2-(5-cyclohexyl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide CAS No. 332872-76-1

N-(4-Chloro-phenyl)-2-(5-cyclohexyl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Cat. No.: B419110
CAS No.: 332872-76-1
M. Wt: 427g/mol
InChI Key: ZEEJGULTIFRXSS-UHFFFAOYSA-N
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Description

N-(4-Chloro-phenyl)-2-(5-cyclohexyl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide (hereafter referred to as the target compound) is a triazole-based acetamide derivative. Its structure features a 1,2,4-triazole core substituted with a cyclohexyl group at position 5 and a phenyl group at position 3. The acetamide moiety is linked via a thioether bridge to the triazole ring and bears a 4-chlorophenyl group ().

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-cyclohexyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4OS/c23-17-11-13-18(14-12-17)24-20(28)15-29-22-26-25-21(16-7-3-1-4-8-16)27(22)19-9-5-2-6-10-19/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEJGULTIFRXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Chloro-phenyl)-2-(5-cyclohexyl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. Its unique structural features, including a chloro-substituted phenyl group, a cyclohexyl moiety, and a triazole ring linked via a sulfanyl group, contribute to its notable biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key reactions. The process can be summarized as follows:

  • Formation of the Triazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole nucleus.
  • Introduction of Functional Groups : Subsequent reactions introduce the chloro and cyclohexyl groups, often through electrophilic substitution or coupling reactions.
  • Final Acetamide Formation : The final step involves acetamide formation through the reaction of the triazole derivative with acetic anhydride or acetyl chloride.

This multi-step synthesis allows for fine-tuning of substituents to optimize biological activity and physicochemical properties .

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research has demonstrated that compounds within the 1,2,4-triazole class possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial and fungal strains. For instance:

MicroorganismActivity Observed
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansStrong
Pseudomonas aeruginosaWeak

The presence of the triazole moiety is believed to inhibit ergosterol biosynthesis in fungi, thereby disrupting cell membrane integrity .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines:

Cell LineIC50 (µM)Activity Level
MCF-7 (Breast)15.8Significant
SKOV3 (Ovarian)12.3High
A549 (Lung)20.5Moderate

The mechanism of action appears to involve inhibition of specific enzymes associated with cancer proliferation, such as thymidylate synthase and HDAC .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating antimicrobial efficacy, this compound was tested against clinical isolates of Candida species. The results indicated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antifungal agents like fluconazole, suggesting its potential as a novel antifungal agent .

Case Study 2: Cancer Cell Line Testing

Another study focused on the anticancer effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through activation of caspase pathways and downregulation of anti-apoptotic proteins . This suggests that further development could lead to promising therapeutic options in oncology.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,4-triazole derivatives and features a chloro-substituted phenyl group and a cyclohexyl moiety linked to a triazole ring via a sulfanyl group. The synthesis typically involves multi-step chemical reactions that allow for the optimization of yield and purity through careful manipulation of reaction conditions such as pH and substituent nature.

Biological Activities

N-(4-Chloro-phenyl)-2-(5-cyclohexyl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound has potential antimicrobial properties. Its structure allows for interaction with various biological targets, making it a candidate for further exploration in combating bacterial and fungal infections.
  • Anticancer Potential : Research into the anticancer properties of similar triazole derivatives suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. Comparative studies have shown that structural analogs display significant activity against human cancer cells, indicating a promising avenue for therapeutic development .
  • Inhibition of Enzymatic Activity : The compound has been investigated for its potential as an inhibitor of enzymes related to inflammatory pathways. In silico docking studies suggest that it may interact effectively with key enzymes involved in inflammation and cancer progression .

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Anticancer Studies : In vitro assays have demonstrated that derivatives related to this compound can inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to this compound showed IC50 values below 100 μM against human cancer cell lines such as HCT116 and HeLa .
  • Molecular Docking Studies : Computational analyses using molecular docking techniques have provided insights into the binding interactions between this compound and target proteins involved in disease processes. These studies are crucial for understanding its mechanism of action and guiding further drug design efforts .

Comparison with Similar Compounds

Key Observations :

  • Triazole Substituents: The target compound's 5-cyclohexyl group contrasts with common analogs featuring methyl (e.g., 23), aryl (e.g., 6l), or allyl (e.g., 7a) groups.
  • Acetamide Moieties : The 4-chlorophenyl group in the target compound is electron-withdrawing, unlike electron-donating groups (e.g., 4-ethoxyphenyl in HR332641). This could influence binding affinity in biological targets .
  • Synthesis : Most analogs are synthesized via 1,3-dipolar cycloaddition or coupling reactions, with yields >85% and purity ≥95% .

Physicochemical Properties

  • Spectroscopic Data : IR spectra of analogs show consistent C=O stretches (~1675–1678 cm⁻¹) and NH stretches (~3172–3291 cm⁻¹), confirming the acetamide and triazole frameworks .

Structure-Activity Relationships (SAR)

  • Triazole Modifications : Bulky substituents (e.g., cyclohexyl) may enhance steric interactions in binding pockets, while electron-withdrawing groups (e.g., Cl in HR332641) improve stability .
  • Acetamide Tail : The 4-chlorophenyl group in the target compound could enhance selectivity for hydrophobic targets compared to polar groups (e.g., 4-ethoxy in HR332641) .

Preparation Methods

Esterification of 3-Cyclohexylpropanoic Acid

3-Cyclohexylpropanoic acid undergoes esterification with ethanol under acidic catalysis (e.g., H₂SO₄) to yield ethyl 3-cyclohexylpropanoate :

3-Cyclohexylpropanoic acid+EtOHH+Ethyl 3-cyclohexylpropanoate+H2O\text{3-Cyclohexylpropanoic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl 3-cyclohexylpropanoate} + \text{H}_2\text{O}

Conditions : Reflux at 80°C for 6–8 hours.
Yield : 85–90%.

Hydrazide Formation

The ester reacts with hydrazine hydrate in ethanol to form 3-cyclohexylpropanehydrazide :

Ethyl ester+N2H4H2OHydrazide+EtOH\text{Ethyl ester} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \rightarrow \text{Hydrazide} + \text{EtOH}

Conditions : Stirring at room temperature for 12 hours.
Yield : 75–80%.

Thiosemicarbazide Synthesis

The hydrazide reacts with phenylisothiocyanate in ethanol to generate 1-(3-cyclohexylpropionyl)-4-phenyl-3-thiosemicarbazide :

Hydrazide+Ph-NCSThiosemicarbazide\text{Hydrazide} + \text{Ph-NCS} \rightarrow \text{Thiosemicarbazide}

Conditions : Reflux for 4–5 hours.
Yield : 70–75%.

Cyclization to Triazole-Thione

Treatment with aqueous KOH induces cyclization, forming the triazole-thione core:

ThiosemicarbazideKOHTriazole-thione+H2O\text{Thiosemicarbazide} \xrightarrow{\text{KOH}} \text{Triazole-thione} + \text{H}_2\text{O}

Conditions : Reflux for 3–4 hours.
Yield : 60–65%.

Acylation of 4-Chloroaniline

4-Chloroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:

4-Chloroaniline+ClCH2COClNaOHN-(4-Chlorophenyl)-2-chloroacetamide+HCl\text{4-Chloroaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOH}} \text{N-(4-Chlorophenyl)-2-chloroacetamide} + \text{HCl}

Conditions : 0–5°C, 2 hours.
Yield : 80–85%.

Coupling of Triazole-Thione with Chloroacetamide

The triazole-thione undergoes deprotonation with KOH in ethanol, forming a thiolate nucleophile, which displaces chloride from the acetamide:

Triazole-thione+N-(4-Chlorophenyl)-2-chloroacetamideKOHTarget Compound+KCl\text{Triazole-thione} + \text{N-(4-Chlorophenyl)-2-chloroacetamide} \xrightarrow{\text{KOH}} \text{Target Compound} + \text{KCl}

Conditions : Reflux in ethanol for 6–8 hours.
Yield : 55–60%.

Reaction Optimization and Industrial Considerations

Laboratory-Scale Refinement

  • Solvent Selection : Ethanol balances reactivity and solubility; switching to DMF increases coupling efficiency but complicates purification.

  • Base Strength : KOH outperforms weaker bases (e.g., NaHCO₃) in thiolate generation.

  • Temperature Control : Prolonged reflux (>10 hours) leads to thioether oxidation; inert atmospheres (N₂) mitigate this.

Industrial Production Adaptations

  • Flow Chemistry : Continuous reactors enhance triazole cyclization throughput.

  • Crystallization : Target compound purification via ethanol/water mixtures improves yield to 70–75%.

  • Catalysis : Phase-transfer catalysts (e.g., TBAB) reduce reaction times by 30%.

Characterization and Analytical Data

Spectral Properties

Technique Key Observations
IR (KBr) 3270 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S)
¹H NMR (400 MHz, DMSO-d₆)δ 1.2–1.8 (m, 11H, cyclohexyl), 3.8 (s, 2H, CH₂S), 7.2–7.9 (m, 9H, aromatic), 10.1 (s, 1H, NH)
MS (ESI) m/z 455.2 [M+H]⁺ (calc. 454.1)

Purity and Yield Comparison

Step Yield (%) Purity (HPLC)
Triazole-thione6595%
Chloroacetamide8598%
Coupling6092%

Challenges and Alternative Approaches

Byproduct Formation

  • Disulfide Byproducts : Occur during coupling if O₂ is present; mitigated by N₂ purging.

  • Incomplete Cyclization : Residual thiosemicarbazide (<5%) removed via column chromatography.

Green Chemistry Alternatives

  • Solvent Recycling : Ethanol recovery reduces waste by 40%.

  • Microwave Assistance : Cyclization time reduced to 1 hour with comparable yields .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-chlorophenyl)-2-(5-cyclohexyl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chloroacetamide derivatives with thiol-containing triazole intermediates under basic conditions (e.g., triethylamine in dioxane). Recrystallization from ethanol-DMF mixtures improves purity . Optimizing reaction time, temperature (20–25°C), and stoichiometric ratios of chloroacetyl chloride to amine precursors enhances yields.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction for unambiguous structural determination (e.g., using SHELX software for refinement; R factor < 0.05 indicates high precision) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent integration and stereochemistry.
  • HPLC-MS for purity assessment and mass validation.

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Standard in vitro assays include:

  • Anti-exudative activity : Evaluate inhibition of carrageenan-induced edema in rodent models .
  • Anticancer potential : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Agar diffusion methods using Gram-positive/negative bacteria.

Advanced Research Questions

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

  • Methodological Answer : X-ray studies reveal planar triazole rings and non-covalent interactions (e.g., C–H···O hydrogen bonds between acetamide carbonyl groups and adjacent aromatic hydrogens). Torsional angles (e.g., 16.7° for nitro group deviations) and centrosymmetric packing motifs contribute to crystal stability . SHELXL refinement parameters (data-to-parameter ratio > 18:1) ensure accuracy .

Q. How do structural modifications influence structure-activity relationships (SAR)?

  • Methodological Answer : SAR studies compare substituents on the triazole core (e.g., cyclohexyl vs. phenyl groups) and acetamide side chains. For example:

  • Cyclohexyl groups enhance lipophilicity, improving membrane permeability .
  • Chlorophenyl moieties increase electrophilicity, potentially boosting anticancer activity .
  • Quantitative structure-activity relationship (QSAR) models using Hammett constants or logP values predict bioactivity trends .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values or assay outcomes may arise from:

  • Solubility differences : Use DMSO or cyclodextrin-based carriers to standardize dissolution .
  • Cell line variability : Validate results across multiple lines (e.g., HepG2 vs. A549) .
  • Crystallinity effects : Compare amorphous vs. crystalline forms via PXRD to assess bioavailability .

Q. What computational methods support mechanistic studies of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR. Density functional theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Q. How can degradation pathways and stability be analyzed under experimental conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation products. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds (>200°C typical for triazoles) .

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